Cefotaxima - 63527-53-7

Cefotaxima

Catalog Number: EVT-383091
CAS Number: 63527-53-7
Molecular Formula: C16H17N5O7S2
Molecular Weight: 455.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cefotaxima is a third-generation cephalosporin antibiotic. [, ] It exhibits potent activity against a broad spectrum of Gram-negative bacteria, including those resistant to other cephalosporins. [, , ] In scientific research, cefotaxima is often employed as a selective agent in microbiological culture media, aiding in the isolation and identification of specific bacterial species. [, ] Additionally, it serves as a valuable tool for studying bacterial resistance mechanisms, antibiotic interactions, and the impact of antibiotics on bacterial physiology and morphology. [, , , , ]

Amoxicillin-clavulanate

  • Relevance: Amoxicillin-clavulanate is frequently compared to cefotaxime in the treatment of bacterial infections, particularly in patients with cirrhosis. Studies have investigated the comparative efficacy, cost-effectiveness, and resistance profiles of these antibiotics. [, , , ] This comparison is relevant due to the similar spectrum of activity against Gram-negative bacteria and the potential for oral administration of amoxicillin-clavulanate.

Ceftazidime

  • Relevance: Ceftazidime is structurally similar to cefotaxime and belongs to the same class of antibiotics (third-generation cephalosporins). [, , , , , ] Studies have compared their activity against specific bacterial strains, including those producing extended-spectrum β-lactamases (ESBLs). Additionally, ceftazidime is often used as a comparator drug in studies evaluating the efficacy and safety of cefotaxime.

Ceftriaxone

  • Relevance: Ceftriaxone is another third-generation cephalosporin antibiotic, similar to cefotaxime, with a broad spectrum of activity. [, , ] It has been investigated alongside cefotaxime in the context of prophylaxis for acute appendicitis and the treatment of pneumococcal meningitis. Comparisons focus on their cost-effectiveness and clinical outcomes.

Cefepime

  • Relevance: Cefepime, being a fourth-generation cephalosporin, is often compared to third-generation cephalosporins like cefotaxime in terms of efficacy against resistant bacterial strains, particularly those producing ESBLs. [, , ] Studies have also investigated the cost-effectiveness of cefepime-based regimens compared to cefotaxime-based regimens for treating intra-abdominal infections.

Aztreonam

  • Relevance: Aztreonam is often studied in conjunction with cefotaxime and other cephalosporins to understand resistance patterns and treatment outcomes for infections caused by Gram-negative bacteria, particularly in the context of spontaneous bacterial peritonitis. [, , ]

Imipenem

  • Relevance: Imipenem is often mentioned alongside cefotaxime in studies investigating antibiotic susceptibility and treatment options for infections caused by multidrug-resistant bacteria, including Pseudomonas aeruginosa. [, , ] Its broad spectrum of activity makes it a potential alternative for infections caused by cefotaxime-resistant organisms.

Meropenem

  • Relevance: While not extensively discussed, meropenem is mentioned as a potential alternative to cefotaxime in cases of bacterial meningitis, particularly for infections caused by penicillin-resistant pneumococci. [] Its inclusion highlights the need for effective treatment options against drug-resistant strains.

Cefoxitin

  • Relevance: Cefoxitin is mentioned in the context of detecting AmpC β-lactamase production in bacteria. [] The presence of AmpC β-lactamases can confer resistance to cefoxitin and other cephalosporins, including cefotaxime.

CTX-M-type β-lactamases

  • Relevance: CTX-M enzymes are a significant mechanism of resistance to cefotaxime and are widely discussed in the provided papers. [, , , , ] The emergence and spread of CTX-M-producing bacteria are a concern in both hospital and community settings.

TEM-type β-lactamases

  • Relevance: TEM-type β-lactamases, particularly extended-spectrum TEM (ESBL) variants, are significant contributors to cefotaxime resistance. [, , ] Their presence underscores the importance of accurately identifying these enzymes for appropriate antibiotic selection.

SHV-type β-lactamases

  • Relevance: SHV-type β-lactamases, particularly ESBL variants, are involved in resistance to cefotaxime and other third-generation cephalosporins. [, , ] Their identification is crucial for understanding the spread of resistance and guiding treatment strategies.
Overview

Cefotaxime is a broad-spectrum cephalosporin antibiotic used primarily to treat bacterial infections. It is effective against a variety of Gram-positive and Gram-negative bacteria, making it a valuable tool in clinical settings. Cefotaxime is particularly noted for its efficacy against strains producing extended-spectrum beta-lactamases (ESBLs), which often confer resistance to other antibiotics.

Source

Cefotaxime was first introduced in the 1970s and is derived from 7-aminocephalosporanic acid, a key intermediate in the synthesis of cephalosporins. It is synthesized through various chemical processes that involve the modification of this core structure to enhance its antibacterial properties.

Classification

Cefotaxime belongs to the class of beta-lactam antibiotics, specifically the cephalosporins. It is classified as a third-generation cephalosporin, which typically exhibits improved activity against Gram-negative bacteria compared to earlier generations.

Synthesis Analysis

Methods

The synthesis of cefotaxime involves several steps, primarily focused on the acylation of 7-aminocephalosporanic acid. A notable method includes:

  1. Formation of Cefotaxime Acid: This step involves mixing 7-aminocephalosporanic acid with a suitable acylating agent in the presence of a catalyst (e.g., pyridine or N-methylmorpholine) and a solvent such as methylene dichloride. The reaction typically proceeds under stirring for several hours, followed by extraction and pH adjustment to isolate cefotaxime acid.
  2. Conversion to Cefotaxime Sodium: The cefotaxime acid is then reacted with sodium acetate trihydrate in an alcoholic solution. This step may involve decolorization using activated carbon and careful crystallization techniques to yield cefotaxime sodium with high purity and yield .

Technical Details

The synthetic route emphasizes high yields (often exceeding 97%) and simplicity in handling, making it suitable for large-scale production. The choice of solvents and catalysts plays a critical role in optimizing the reaction conditions and product quality .

Molecular Structure Analysis

Cefotaxime's molecular structure features a beta-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins.

  • Molecular Formula: C16H19N3O5S
  • Molecular Weight: 381.40 g/mol
  • Structural Features: The structure includes:
    • A beta-lactam ring that is essential for its antibacterial activity.
    • A thiazine ring that contributes to its stability and spectrum of activity.

The arrangement of functional groups around these rings facilitates interaction with bacterial enzymes, crucial for its mechanism of action.

Chemical Reactions Analysis

Cefotaxime undergoes various chemical reactions that are significant for its antibacterial activity:

  1. Hydrolysis: Cefotaxime can be hydrolyzed by beta-lactamases produced by resistant bacteria, leading to loss of activity.
  2. Acylation Reactions: The antibiotic can also participate in acylation reactions with bacterial penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis.

Technical Details

The stability of cefotaxime under physiological conditions allows it to maintain efficacy against target pathogens while being susceptible to specific enzymatic degradation mechanisms employed by resistant strains .

Mechanism of Action

Cefotaxime exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis.

Process

  1. Binding to Penicillin-Binding Proteins: Cefotaxime binds covalently to PBPs, disrupting their function.
  2. Inhibition of Cross-Linking: This binding prevents the cross-linking of peptidoglycan layers in the bacterial cell wall.
  3. Cell Lysis: As a result, the integrity of the bacterial cell wall is compromised, leading to cell lysis and death.

Data

Studies indicate that cefotaxime's binding affinity for PBPs correlates with its antibacterial potency against various pathogens .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cefotaxime typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and methanol but poorly soluble in organic solvents like chloroform.

Chemical Properties

  • pH Stability: Cefotaxime maintains stability at physiological pH but may degrade under extreme acidic or basic conditions.
  • Thermal Stability: The compound exhibits thermal stability but should be stored away from light and moisture to prevent degradation.

Relevant analytical techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are commonly employed to characterize its physical and chemical properties .

Applications

Cefotaxime has diverse applications in both clinical and research settings:

  1. Clinical Use: It is widely used for treating infections caused by susceptible strains of bacteria, including pneumonia, urinary tract infections, and sepsis.
  2. Research Applications: Recent studies have explored cefotaxime's role in synthesizing gold nanoparticles for drug delivery systems aimed at overcoming antibiotic resistance . This innovative application highlights cefotaxime's versatility beyond traditional antimicrobial therapy.
Introduction to Cefotaxime: Historical Context and Scientific Significance

Discovery and Development of Third-Generation Cephalosporins

The genesis of third-generation cephalosporins emerged from the quest to overcome limitations in earlier β-lactam antibiotics. Cefotaxime, synthesized in 1976 and commercialized by 1980, represented a breakthrough in extending antimicrobial coverage against Gram-negative bacteria while retaining some Gram-positive activity [1] [8]. This development occurred against a backdrop of rising resistance to first-generation cephalosporins (e.g., cefazolin) and penicillins. The discovery trajectory began with Giuseppe Brotzu’s 1945 isolation of Acremonium (originally Cephalosporium) mold compounds. By 1955, Edward Abraham and Guy Newton purified cephalosporin C, the foundational molecule for semisynthetic modifications [1]. Cefotaxime’s development specifically addressed critical clinical needs:

  • Enhanced stability against β-lactamase enzymes produced by Enterobacteriaceae
  • Improved penetration into the cerebrospinal fluid (CSF) for meningitis treatment
  • Activity against nosocomial pathogens resistant to existing therapies

Table 1: Timeline of Key Cephalosporin Developments

YearMilestoneSignificance
1945Brotzu isolates Acremonium compoundsInitial discovery of cephalosporin-producing mold
1955Purification of cephalosporin CIdentification of core chemical structure
1976Synthesis of cefotaximeFirst third-generation cephalosporin with expanded Gram-negative coverage
1980Commercial launch of cefotaximeClinical availability for multidrug-resistant infections

Structural Evolution From First- to Third-Generation Cephalosporins

The antibacterial spectrum expansion from first- to third-generation cephalosporins directly correlates with strategic molecular modifications:

  • Core Structure: All cephalosporins share a β-lactam ring fused to a six-member dihydrothiazine ring. Therapeutic properties hinge on substituents at positions C3, C4, and C7 [1].
  • First-Generation (e.g., cefazolin): Feature simple C7 side chains (e.g., phenylglycine). This confers potent Gram-positive activity but limited Gram-negative coverage due to susceptibility to β-lactamases [6].
  • Third-Generation Innovations: Cefotaxime’s key structural advancement is the methoxyimino group at the C7 acyl side chain. This syn-configuration sterically hinders β-lactamase hydrolysis, enhancing stability against enzymes from Klebsiella, E. coli, and Haemophilus influenzae [1] [5]. Additionally, the aminothiazole ring improves penetration into Gram-negative bacteria by facilitating uptake through porin channels [8].

Table 2: Structural and Activity Evolution Across Cephalosporin Generations

GenerationRepresentative AgentsStructural FeaturesSpectrum Characteristics
FirstCefazolin, cephalexinSimple C7 side chains (e.g., phenylglycine)Strong Gram-positive activity; limited Gram-negative coverage; β-lactamase sensitive
ThirdCefotaxime, ceftriaxoneC7 methoxyimino-aminothiazole groupEnhanced Gram-negative coverage (including Enterobacteriaceae); β-lactamase stability; variable anti-pseudomonal activity†
FourthCefepimeZwitterionic C7 side chainBroad Gram-negative coverage including Pseudomonas; improved Gram-positive activity vs. third-gen

†Ceftazidime (third-gen) has anti-pseudomonal activity; cefotaxime does not [1] [6]

Global Health Impact of Cefotaxime in Antimicrobial Therapy

Cefotaxime’s clinical significance stems from its role in treating severe infections caused by resistant pathogens, though rising resistance patterns now challenge its utility:

  • Meningitis and Critical Infections: Cefotaxime’s ability to cross the inflamed blood-brain barrier made it a cornerstone for Gram-negative (H. influenzae, E. coli, Neisseria meningitidis) and penicillin-resistant pneumococcal meningitis. Its CSF penetration exceeds earlier agents like cefuroxime [1] [8].
  • Antimicrobial Resistance (AMR) Mitigation: As a third-generation cephalosporin, cefotaxime initially provided reliable coverage against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. However, the 2024 WHO Bacterial Priority Pathogens List now categorizes third-generation cephalosporin-resistant Enterobacteriaceae as a critical-priority threat due to global resistance escalation [7]. Resistance arises via:
  • TEM/SHV ESBLs: Hydrolyze third-gen cephalosporins but not cephamycins or carbapenems
  • AmpC β-lactamases: Inducible in Enterobacter spp., conferring resistance during therapy
  • CTX-M enzymes: Increasingly dominant globally, with preferential hydrolysis of cefotaxime over ceftazidime [5] [7]
  • One Health Applications: Beyond human medicine, cefotaxime is uniquely employed in plant tissue culture due to its low phytotoxicity at concentrations ≤500 mg/L, controlling Gram-negative bacterial contaminants without harming plant cells—an application not seen with other cephalosporins [8] [10].

Table 3: Key Resistance Mechanisms Against Cefotaxime

Resistance MechanismGenetic BasisImpact on CefotaximeClinical Relevance
ESBLs (e.g., CTX-M-15)Plasmid-mediatedHydrolysis via serine-active siteWHO critical-priority; limits empirical use in Gram-negative sepsis
AmpC β-lactamasesChromosomal (inducible) or plasmid-encodedHydrolysisEmergence during therapy in Enterobacter infections
Porin MutationsompK35/36 loss in KlebsiellaReduced intracellular accumulationCarbapenem-sparing resistance in regions with high ESBL prevalence
Amino Acid Substitutions (e.g., G238S in TEM β-lactamase)Missense mutationsEnhanced cefotaxime hydrolysisStepwise evolution of resistance under selective pressure [5]

Properties

CAS Number

63527-53-7

Product Name

Cefotaxima

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C16H17N5O7S2

Molecular Weight

455.5 g/mol

InChI

InChI=1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9+/t10-,14-/m1/s1

InChI Key

GPRBEKHLDVQUJE-VINNURBNSA-N

SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O

Solubility

Soluble

Synonyms

Benaxima
Biosint
Cefotaxim
Cefotaxime
Cefotaxime Sodium
Cefradil
Cephotaxim
Claforan
Fotexina
HR 756
HR-756
HR756
Kendrick
Klaforan
Primafen
Ru 24756
Ru-24756
Ru24756
Sodium, Cefotaxime
Taporin

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.